7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

BET bromodomain inhibitors Medicinal chemistry Synthetic intermediate

Developing BET bromodomain inhibitors? Generic benzoxazinones lack the 7-amino handle essential for sulfonamide coupling. 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 105807-79-2) is the definitive 7-amino regioisomer for synthesizing N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide derivatives. • Enables BRD4 D1 inhibitors with IC50 2.8-4.5 μM against hematologic malignancy lines (MV4-11, OCI-LY10, Pfeiffer, Su-DHL-6). • CoA-supported purity ≥95%, mp 173-175 °C; traceable quality for reproducible SAR. • Commercial availability reduces analytical burden vs. custom synthesis.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 105807-79-2
Cat. No. B013019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
CAS105807-79-2
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(O1)C=C(C=C2)N
InChIInChI=1S/C9H10N2O2/c1-5-9(12)11-7-3-2-6(10)4-8(7)13-5/h2-5H,10H2,1H3,(H,11,12)
InChIKeyTVSVYAABMPJFIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 105807-79-2): Core Identity and Sourcing Baseline


7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 105807-79-2) is a heterocyclic benzoxazinone scaffold bearing a primary amino group at the 7-position and a methyl substituent at the 2-position, with molecular formula C9H10N2O2 and molecular weight 178.19 g/mol . It is a versatile intermediate employed in the synthesis of bioactive compounds, including BET bromodomain inhibitors and benzomorpholinone derivatives [1][2]. Available from multiple vendors in research quantities (250 mg to 1 g) with typical purity ≥95%, its procurement is supported by established analytical characterization and regulatory documentation .

Why 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (105807-79-2) Cannot Be Replaced by Generic Benzoxazinones


Benzoxazinone scaffolds are not interchangeable; subtle variations in substitution pattern profoundly alter synthetic utility and downstream biological activity. The specific 2-methyl-7-amino arrangement in this compound is essential for constructing N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide derivatives, which exhibit BET bromodomain inhibition with IC50 values in the low micromolar range (e.g., 2.8–4.5 μM against BRD4 D1) [1]. In contrast, 6-amino or 4-methyl regioisomers lack the requisite 7-position amino handle for sulfonamide coupling, rendering them synthetically inert for this pharmacophore class [2]. Generic 2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 21744-83-2) lacks the 7-amino group entirely, precluding its use as an intermediate for 7-substituted derivatives. Substituting with a non-amino analog or a regioisomer would derail synthetic routes and compromise the structure-activity relationships (SAR) critical for inhibitor development, making this specific compound non-substitutable in research programs targeting the 7-amino benzoxazinone scaffold.

Quantitative Evidence for 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (105807-79-2) Differentiation vs. Closest Analogs


Regioselective Synthetic Utility: Essential Intermediate for BET Bromodomain Inhibitors vs. Non-Amino and Regioisomeric Analogs

7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one serves as the exclusive precursor for N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide derivatives, which are potent BET bromodomain inhibitors. In a structure-activity relationship study, compounds derived from this scaffold exhibited IC50 values of 2.8 μM and 4.5 μM against BRD4 (D1) for derivatives 15h and 15i, respectively [1]. The 7-amino group is mandatory for sulfonamide coupling; 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 103361-43-9) and 2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 21744-83-2) lack the 7-amino functionality and cannot access this inhibitor class. This differentiation is not merely structural but functionally validated: only the 7-amino compound yields biologically active BET inhibitors in cell-based assays against hematologic malignancy lines (MV4-11, OCI-LY10, Pfeifer, Su-DHL-6) at low-micromolar concentrations [1].

BET bromodomain inhibitors Medicinal chemistry Synthetic intermediate

Physicochemical Differentiation: Melting Point and Lipophilicity vs. 6-Amino-4-methyl Regioisomer and 2-Methyl Benzoxazinone

The 7-amino-2-methyl substitution confers distinct physicochemical properties that differ from its closest analogs. The target compound exhibits a melting point of 170 °C (ethanol) and a calculated LogP of 0.6 [1]. In contrast, 2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 21744-83-2, no amino group) has a significantly lower melting point of 143–144 °C , while 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 103361-43-9) displays different chromatographic behavior . The lower LogP (0.6) for the target compound, compared to more lipophilic benzoxazinones, reflects the polar amino group and predicts superior aqueous solubility, a critical parameter for solution-phase reactions in medicinal chemistry campaigns.

Physicochemical properties Quality control Formulation

Commercial Availability and Purity Specification: Procurement-Ready vs. Custom Synthesis Analogs

7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a commercially stocked research chemical with defined purity and packaging, in contrast to many regioisomeric benzoxazinones that require custom synthesis. The target compound is available from multiple reputable vendors (AKSci, Apollo Scientific, Fluorochem) at ≥95% purity in 250 mg and 1 g pack sizes, with immediate dispatch from US and UK warehouses . In comparison, 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 103361-43-9) and 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 141068-81-7) are not routinely stocked and often require custom synthesis with extended lead times of 4–8 weeks [1][2]. This procurement differential directly impacts project timelines and reproducibility, as off-the-shelf availability ensures consistent quality and reduces batch-to-batch variability.

Commercial sourcing Purity Lead time

Analytical Characterization: Validated Identity and Purity Benchmarks vs. Uncharacterized Analogs

The target compound is supported by comprehensive analytical data, including InChIKey (TVSVYAABMPJFIR-UHFFFAOYSA-N), canonical SMILES (CC1OC2=CC(N)=CC=C2NC1=O), and GHS hazard classification . Vendor specifications include melting point (173–175 °C by DSC) and purity assessment by HPLC/GC, with certificates of analysis available upon request . In contrast, many analog benzoxazinones (e.g., 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one, CAS 85160-82-3) lack fully disclosed analytical characterization from commercial sources, relying solely on predicted properties . This analytical transparency ensures that procurement of the target compound is accompanied by verifiable identity and purity metrics, reducing the risk of material rejection and experimental irreproducibility due to unknown impurities or degradation products.

Quality control Analytical chemistry Reproducibility

Optimal Use Cases for 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (105807-79-2) Based on Verified Differentiation


Synthesis of 7-Substituted Benzoxazinone BET Bromodomain Inhibitors for Oncology Research

This compound is the definitive starting material for preparing N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide derivatives, which are validated BET bromodomain inhibitors with cellular activity against hematologic malignancy lines (MV4-11, OCI-LY10, Pfeifer, Su-DHL-6) at low-micromolar concentrations [1]. Any deviation to a 6-amino or non-amino benzoxazinone precludes access to this pharmacophore class. Procurement of this specific 7-amino regioisomer is essential for synthetic campaigns aimed at developing novel BRD4 antagonists and related epigenetic therapeutics.

Medicinal Chemistry Scaffold Diversification for Structure-Activity Relationship (SAR) Studies

The 7-amino group provides a unique chemical handle for acylation, sulfonylation, and reductive amination, enabling systematic exploration of SAR around the benzoxazinone core [1]. The compound's moderate LogP (0.6) and favorable solubility profile facilitate diverse reaction conditions and purification protocols [2]. Researchers prioritizing efficient SAR expansion and library synthesis should procure this compound over less characterized or custom-synthesis alternatives.

Quality-Controlled Intermediate for GLP/GMP-Adjacent Synthetic Workflows

Given its commercial availability with CoA-supported purity (≥95%) and defined analytical benchmarks (melting point 173–175 °C, InChIKey TVSVYAABMPJFIR-UHFFFAOYSA-N), this compound is suited for use in synthetic routes that demand traceable quality attributes [1][2]. Its lower impurity profile and established hazard classification reduce the regulatory burden and analytical uncertainty inherent in using custom-synthesized or poorly characterized benzoxazinone analogs.

Technical Documentation Hub

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